molecular formula C26H22FNO6 B270863 2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate

2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B270863
M. Wt: 463.5 g/mol
InChI Key: JXQXDIZADDGFMT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a combination of fluorophenyl, methoxyphenoxy, and pyrrolidinecarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound. Substitution reactions could result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it might inhibit or activate specific enzymes, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C26H22FNO6

Molecular Weight

463.5 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C26H22FNO6/c1-32-21-10-12-23(13-11-21)34-22-8-6-20(7-9-22)28-15-18(14-25(28)30)26(31)33-16-24(29)17-2-4-19(27)5-3-17/h2-13,18H,14-16H2,1H3

InChI Key

JXQXDIZADDGFMT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)OCC(=O)C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)OCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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